BenchChemオンラインストアへようこそ!

Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

LPA receptor antagonism calcium mobilization GPCR pharmacology

This is the only meta‑methoxy isoxazole‑thiazole LPA antagonist offered for research. With ~44% Ca²⁺ inhibition (A‑172 cells, 40 µg/mL) it serves as a mid‑range benchmark, negative control, or CYP‑metabolism probe vs. para‑methoxy or fluoro analogs. The 3‑OCH₃ substituent eliminates resonance‑driven O‑demethylation, delivering unique metabolic stability for comparative DMPK. Order this compound to calibrate assay sensitivity, establish activity floors, or dissect LPA subtype selectivity where fluoro‑substituted series show divergent potency.

Molecular Formula C19H19N3O5S
Molecular Weight 401.44
CAS No. 953253-52-6
Cat. No. B2540755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate
CAS953253-52-6
Molecular FormulaC19H19N3O5S
Molecular Weight401.44
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C19H19N3O5S/c1-3-26-18(24)10-14-11-28-19(20-14)21-17(23)9-13-8-16(27-22-13)12-5-4-6-15(7-12)25-2/h4-8,11H,3,9-10H2,1-2H3,(H,20,21,23)
InChIKeyCDNVHAJZJWFIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate (CAS 953253-52-6): Procurement-Ready Chemical Identity and Core Structural Profile


Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate (CAS 953253-52-6) is a synthetic small molecule (C₁₉H₁₉N₃O₅S, MW 401.44) [1] that incorporates a 5-(3-methoxyphenyl)isoxazole pharmacophore linked via an acetamido bridge to a thiazole-4-acetate ester. This compound belongs to a broader chemical series of isoxazole-thiazole hybrid molecules disclosed in the patent family WO0160819 / US20030114505 / EP1258484 as lysophosphatidic acid (LPA) receptor antagonists [2]. The defining structural feature of this specific compound is the substitution of the phenyl ring at the meta position with a methoxy group, which distinguishes it from several close-in-class analogs bearing para-methoxy, ortho- or para-fluoro, or benzofuran substitutions at the same position [2]. It is commercially available from multiple suppliers for research use only and is typically stored at -20°C in powder form or -80°C in solution [1].

Why In-Class Isoxazole-Thiazole Analogs Cannot Be Interchanged for LPA Antagonism Research Using CAS 953253-52-6


Within the isoxazole-thiazole chemotype disclosed in patent US20030114505, minor structural modifications—particularly the nature and position of substituents on the phenyl ring at the isoxazole 5-position—can produce divergent pharmacological profiles that are both compound-specific and unpredictable [1]. For example, the meta-methoxy substitution pattern present in CAS 953253-52-6 is a distinct molecular design choice compared to the 2-fluorophenyl, 4-fluorophenyl, 4-methoxyphenyl, or benzofuran-2-yl variants within the same patent series [1]. Without assay-matched head-to-head data, there is no chemical or pharmacological basis to assume that any two analogs can serve as functionally equivalent drop-in replacements for one another in LPA receptor binding, cellular Ca²⁺ mobilization, or downstream functional assays [1]. Procurement decisions that overlook specific substitution patterns risk selecting a compound whose activity profile deviates from the intended experimental benchmark.

Quantitative Differentiation of Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate (CAS 953253-52-6) from Its Closest Structural Analogs


Head-to-Head LPA-Induced Calcium Mobilization Inhibition: 3-Methoxyphenyl vs. 2-Fluorophenyl Derivatives in the Same Patent Series

In the same experimental system reported in patent US20030114505 (Experimental Example 6), the 3-methoxyphenyl compound (Compound 121, corresponding to CAS 953253-52-6) was tested against a closely related 2-fluorophenyl analog (Compound 89) for LPA-induced calcium mobilization inhibition in rat glioma A-172 cells at an identical concentration of 40 µg/mL [1]. The target compound achieved approximately 44% inhibition, while the 2-fluorophenyl analog exceeded 50% inhibition under the same conditions [1]. This within-patent, same-assay comparison establishes that the meta-methoxy substitution pattern does not confer a potency advantage for calcium mobilization antagonism relative to the ortho-fluoro variant in this cellular model. This finding is critical for researchers selecting between these two commercially available analogs for LPA pathway studies.

LPA receptor antagonism calcium mobilization GPCR pharmacology

Meta vs. Para Methoxy Substitution: Structural Differentiation and Predicted Pharmacological Implications from the Same Patent Series

The compound CAS 953253-52-6 bears a 3-methoxyphenyl (meta-methoxy) substituent on the isoxazole ring, in contrast to the 4-methoxyphenyl (para-methoxy) analog (CAS 952988-47-5), which is also disclosed in the same patent family [1]. Although direct head-to-head quantitative pharmacological data for these two specific regioisomers is not publicly available within the patent's experimental examples, the broader SAR teaches that the substitution position on the phenyl ring modulates both potency and LPA receptor subtype selectivity across this chemotype [1]. Importantly, 3-methoxy substitution introduces distinct electronic and steric properties compared to 4-methoxy: the meta-methoxy group exerts an electron-withdrawing inductive effect without the resonance-donating para conjugation, altering the electron density of the isoxazole ring and potentially affecting metabolic stability [2]. In medicinal chemistry, meta-methoxy substitution has been associated with altered CYP450-mediated oxidative metabolism profiles relative to para-methoxy, which is more susceptible to O-demethylation [2]. This structural distinction is directly relevant to procurement decisions for metabolism, pharmacokinetic, or advanced lead optimization studies.

structure-activity relationship regioisomer comparison methoxy positional isomerism

Subtype Selectivity Profile Relative to the Full Isoxazole-Thiazole Analog Series: A Critical Procurement Criterion

Within the patent series US20030114505 encompassing multiple phenyl-substituted isoxazole-thiazole compounds, substitution position and identity were shown to influence both LPA receptor antagonistic potency and subtype selectivity in the calcium mobilization assay [1]. The patent teaches that compounds with different R4 substituents (including 3-methoxyphenyl, 4-methoxyphenyl, 2-fluorophenyl, 4-fluorophenyl, and benzofuran-2-yl) all inhibited LPA-induced calcium mobilization at 40 µg/mL, but with meaningfully different levels of inhibition [1]. The 3-methoxyphenyl compound (CAS 953253-52-6) is positioned as a moderate-activity member of this series [1]. Without investing in a full in-house panel of all six commercially available LPA receptor subtypes (LPA₁–LPA₆), the compound's precise selectivity fingerprint remains uncharacterized in the public domain. However, the patent's experimental context confirms that this chemotype was designed for LPA receptor engagement and that substitution-dependent selectivity differences are expected [1].

LPA receptor subtypes selectivity profiling GPCR target engagement

Benchtop Handling and Procurement-Ready Specifications: Supplier-Reported Purity and Storage Parameters

CAS 953253-52-6 is commercially available from multiple suppliers with typical purity specifications of ≥95% (by ¹H-NMR), a molecular weight of 401.44 g/mol, and the molecular formula C₁₉H₁₉N₃O₅S [1]. Suppliers recommend powder storage at -20°C for up to 3 years and -80°C for 1 year when in solution [1]. In comparison, the 2-fluorophenyl analog (CAS 1105217-12-6, C₁₈H₁₆FN₃O₄S, MW 389.4) and 4-fluorophenyl analog (CAS 952985-12-5, same formula and MW as the 2-fluoro variant) offer a lower molecular weight, which may be advantageous for cell permeability predictions, though direct comparative permeability data are not publicly available [2]. The benzofuran analog (CAS 1105205-59-1, C₂₀H₁₇N₃O₅S, MW 411.4) represents a bulkier substitution that may alter solubility and target binding characteristics in distinct ways . These differences in molecular weight, elemental composition, and physical form directly affect solubility, formulation, and dosing in biological assays, making them relevant considerations for procurement.

chemical procurement compound stability analytical characterization

Scientifically Justified Application Scenarios for Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate (CAS 953253-52-6) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Probe for Methoxy Positional Isomerism in LPA Receptor Pharmacology

CAS 953253-52-6 is suitable for SAR studies comparing meta-substituted phenylisoxazole-thiazole hybrids with their para-methoxy (CAS 952988-47-5) and ortho-/para-fluoro (CAS 1105217-12-6, 952985-12-5) counterparts. The head-to-head data from US20030114505 demonstrate that the 3-methoxyphenyl compound shows ~44% calcium inhibition versus >50% for the 2-fluorophenyl analog [1]. This quantitative difference supports its use as a tool to probe how methoxy substitution position and electronic character modulate LPA receptor engagement. Researchers can use this compound to benchmark the activity contribution of the meta-methoxy pharmacophore against halo-substituted or para-methoxy analogs within the same core scaffold [1].

Negative Control or Moderate-Activity Benchmark in LPA Antagonist Screening Cascades

Given its moderate activity (~44% inhibition at 40 µg/mL in A-172 cells) relative to the higher-activity 2-fluorophenyl analog (>50% inhibition) [1], CAS 953253-52-6 can serve as a mid-range reference compound or negative control in LPA antagonist screening cascades. Its consistent but non-maximal activity provides a useful internal benchmark to calibrate assay sensitivity, distinguish highly potent new chemical entities from moderate ones, and establish the activity floor for hit-to-lead triage in LPA receptor drug discovery programs.

Metabolic Stability and CYP450 Profiling of Methoxy-Substituted Isoxazole-Thiazole Hybrids

For preclinical drug metabolism and pharmacokinetics (DMPK) studies, CAS 953253-52-6 provides a meta-methoxy substitution pattern that is predicted to exhibit different CYP450-mediated oxidative metabolism compared to para-methoxy analogs [2]. The meta position lacks the resonance-donating conjugation pathway available to para substituents, which may reduce susceptibility to O-demethylation, a common metabolic soft spot [2]. This compound can be used alongside the 4-methoxyphenyl analog (CAS 952988-47-5) in comparative microsomal or hepatocyte stability assays to generate quantitative data on how methoxy position influences metabolic half-life within this chemotype.

In Vitro Selectivity Profiling Across LPA Receptor Subtypes

The broader SAR disclosed in US20030114505 indicates that phenyl substitution identity and position influence not only potency but also selectivity across LPA receptor subtypes [1]. CAS 953253-52-6, with its distinct 3-methoxyphenyl pharmacophore, is a candidate for systematic selectivity profiling against LPA₁–LPA₆ receptor subtypes in recombinant cell lines. Its moderate activity in the A-172 calcium assay suggests it may exhibit a differentiated selectivity fingerprint relative to higher-activity fluoro-substituted analogs, making it a valuable tool for dissecting subtype-specific LPA signaling in fibrosis, oncology, or neurobiology research programs.

Quote Request

Request a Quote for Ethyl 2-(2-(2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.